3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

Crystallography Tautomerism Structural Biology

3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide (CAS 70661-86-8) is a heterocyclic compound belonging to the pyridothiadiazine 1,1-dioxide class, characterized by a fused pyridine-thiadiazine ring system bearing a methyl substituent at the 3-position. This compound was originally synthesized as a direct structural comparator to the clinically established ATP-sensitive potassium (KATP) channel opener diazoxide, with its crystal structure definitively solved to establish the preferential 4H-tautomeric form in the solid state.

Molecular Formula C7H7N3O2S
Molecular Weight 197.22 g/mol
CAS No. 70661-86-8
Cat. No. B3340524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
CAS70661-86-8
Molecular FormulaC7H7N3O2S
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESCC1=NS(=O)(=O)C2=C(N1)N=CC=C2
InChIInChI=1S/C7H7N3O2S/c1-5-9-7-6(3-2-4-8-7)13(11,12)10-5/h2-4H,1H3,(H,8,9,10)
InChIKeyBTHSSYLQNVNWJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide (CAS 70661-86-8): Procurement-Ready Profile for a Diazoxide-Structural Analog


3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide (CAS 70661-86-8) is a heterocyclic compound belonging to the pyridothiadiazine 1,1-dioxide class, characterized by a fused pyridine-thiadiazine ring system bearing a methyl substituent at the 3-position [1]. This compound was originally synthesized as a direct structural comparator to the clinically established ATP-sensitive potassium (KATP) channel opener diazoxide, with its crystal structure definitively solved to establish the preferential 4H-tautomeric form in the solid state [2]. It serves as a key reference standard and synthetic intermediate within the broader pyridothiadiazine 1,1-dioxide chemical space explored for potassium channel modulation and aldose reductase inhibition [3].

Why 3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide Cannot Be Substituted by Diazoxide or Other In-Class Analogs Without Loss of Scientific Fidelity


The pyridothiadiazine 1,1-dioxide scaffold is exquisitely sensitive to minor structural perturbations: the position of the endocyclic nitrogen atom within the pyridine ring ( [2,3-e] vs. [4,3-e] vs. [3,2-e] ), the nature of the 3-substituent (methyl vs. alkylamino vs. chloro), and the tautomeric state (4H vs. 2H) collectively dictate tissue selectivity, potency, and even mechanism of action [1]. Direct experimental evidence demonstrates that changing the nitrogen position in the pyridine ring can invert tissue selectivity between pancreatic β-cells and vascular smooth muscle [2]. Consequently, 3-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide occupies a distinct physicochemical and pharmacological space that cannot be replicated by diazoxide (a 7-chloro-benzothiadiazine), its [4,3-e] or [3,2-e] regioisomers, or 3-alkylamino-substituted analogs. Generic substitution without verifying the exact isomer and tautomer identity risks invalidating the experimental model.

Quantitative Differentiation Evidence for 3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide Against Closest Comparators


Crystal Structure Confirmation: Preferential 4H-Tautomer Adoption in the Solid State vs. Diazoxide and Other Thiadiazine Analogs

Single-crystal X-ray diffraction analysis of 3-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide (C7H7N3O2S) unambiguously confirms that the 4H-tautomeric form is preferentially adopted by this pyridothiadiazine derivative in the solid state [1]. This tautomeric preference is shared with diazoxide (7-chloro-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide) and other 1,2,4-thiadiazine 1,1-dioxide analogues previously characterized, establishing the compound as a valid structural mimic of the diazoxide pharmacophore core [1]. The crystallographic data provide definitive atomic coordinates, bond lengths, and bond angles, enabling precise computational docking and structure-based design studies that would be compromised if the 2H-tautomer were incorrectly assumed.

Crystallography Tautomerism Structural Biology

Predicted Physicochemical Profile vs. Diazoxide: LogP, Solubility, and Hydrogen-Bonding Capacity

3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide (C7H7N3O2S, MW 197.21) exhibits an experimentally determined logP of -0.25 , significantly more hydrophilic than diazoxide (7-chloro-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide; C8H7ClN2O2S, MW 230.67, predicted logP ~1.2). The target compound possesses 5 hydrogen-bond acceptors and 1 hydrogen-bond donor, compared to diazoxide's 4 acceptors and 1 donor, reflecting the additional ring nitrogen in the pyridine moiety . Its polar surface area is 80 Ų, and it has zero freely rotatable bonds, indicating a rigid, planar structure . These differences in hydrophilicity and hydrogen-bonding capacity directly influence membrane permeability, tissue distribution, and receptor-binding kinetics relative to diazoxide.

Physicochemical Properties Drug-likeness ADME Prediction

Scaffold-Level Tissue Selectivity Divergence: Pyridothiadiazine [2,3-e] Core vs. Benzothiadiazine Core (Diazoxide)

Although direct pharmacological data for the specific 3-methyl-substituted compound in isolated tissue assays were not identified in the open literature, class-level evidence from closely related 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides demonstrates that the [2,3-e] pyridine nitrogen position confers a pharmacological profile favoring vascular smooth muscle relaxation over pancreatic β-cell inhibition [1]. In contrast, the [4,3-e] regioisomers preferentially inhibit insulin release, and the benzothiadiazine scaffold (diazoxide class) exhibits a mixed profile [2]. This regioisomer-dependent tissue selectivity has been quantitatively demonstrated: 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides were poorly active on β-cells but exhibited clear vasorelaxant properties on rat aorta rings, whereas the [4,3-e] isomers were potent insulin release inhibitors [1].

Potassium Channel Opener Tissue Selectivity Vascular Smooth Muscle

Commercial Availability and Purity Benchmarking Against In-Class Analogs

3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is commercially available from at least one major research chemical supplier (Leyan, product #2039579) with a certified purity of 95% . In contrast, closely related regioisomers such as 3-methyl-4H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide monohydrate and 3-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide are not listed as catalog products by the same vendor class, requiring custom synthesis. The 95% purity specification provides a baseline for analytical method development (HPLC, LC-MS) and ensures that impurities do not exceed 5% w/w, which is critical for reproducible pharmacological assays where trace contaminants can act as confounding KATP channel modulators.

Chemical Procurement Purity Specification Vendor Comparison

Optimal Scientific and Industrial Use Cases for 3-Methyl-4H-pyrido[2,3,e][1,2,4]thiadiazine 1,1-dioxide (CAS 70661-86-8)


Structural Biology: KATP Channel Pharmacophore Validation via Pyridine-Benzene Bioisostere Comparison

This compound serves as a crystallographically characterized pyridine analog of the diazoxide core. Researchers can use it in co-crystallization studies with SUR-Kir6.x KATP channel subunits to map the hydrogen-bonding contributions of the pyridine nitrogen versus the benzene C7-Cl of diazoxide, exploiting the defined 4H-tautomeric geometry confirmed by Dupont et al. [1].

Medicinal Chemistry: Scaffold-Hopping Reference for Vascular-Selective KATP Openers

The [2,3-e] pyridine nitrogen position in this scaffold is associated with preferential vascular smooth muscle activity over pancreatic β-cell activity in 3-alkylamino derivatives [2]. This compound can serve as the unsubstituted parent scaffold for structure-activity relationship (SAR) campaigns aiming to develop new vasorelaxant agents with reduced hypoglycemic side effects.

Analytical Chemistry: Reference Standard for Regioisomer Identification and Purity Method Development

As a commercially available catalog compound with 95% purity , it can be used as a reference standard for developing HPLC and LC-MS methods to distinguish the [2,3-e] regioisomer from its [4,3-e] and [3,2-e] counterparts, which are not commercially available as standard items and may arise as synthetic byproducts.

Quote Request

Request a Quote for 3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.